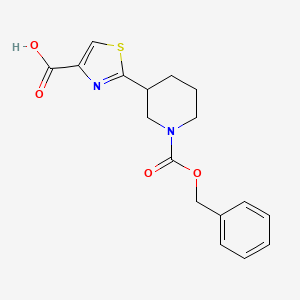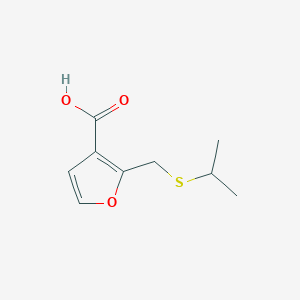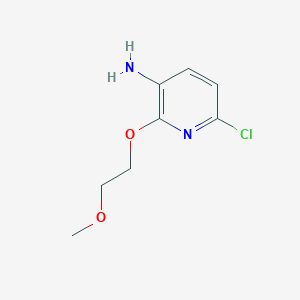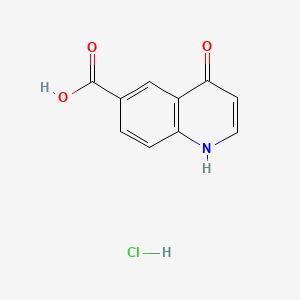
4'-Fluoro-4-methoxybiphenyl-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Fluoro-4-methoxy-[1,1’-biphenyl]-3-amine is an organic compound with the molecular formula C13H11FO It is a biphenyl derivative, characterized by the presence of a fluorine atom at the 4’ position and a methoxy group at the 4 position of the biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-4-methoxy-[1,1’-biphenyl]-3-amine typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and an aryl halide.
Introduction of Fluorine and Methoxy Groups: The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent such as Selectfluor. The methoxy group can be introduced through a nucleophilic aromatic substitution reaction using methanol and a suitable base.
Amination: The amine group can be introduced through a Buchwald-Hartwig amination reaction using a palladium catalyst and an amine source.
Industrial Production Methods
Industrial production of 4’-Fluoro-4-methoxy-[1,1’-biphenyl]-3-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Fluoro-4-methoxy-[1,1’-biphenyl]-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxy substitution.
Major Products Formed
Oxidation: Formation of biphenyl quinones.
Reduction: Formation of biphenyl amines.
Substitution: Formation of substituted biphenyl derivatives.
Applications De Recherche Scientifique
4’-Fluoro-4-methoxy-[1,1’-biphenyl]-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mécanisme D'action
The mechanism of action of 4’-Fluoro-4-methoxy-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-4’-methoxy-1,1’-biphenyl: Lacks the amine group, making it less versatile in certain applications.
4-Methoxy-1,1’-biphenyl-3-amine: Lacks the fluorine atom, which may affect its reactivity and binding properties.
4-Fluoro-1,1’-biphenyl-3-amine: Lacks the methoxy group, which can influence its solubility and interaction with other molecules.
Uniqueness
4’-Fluoro-4-methoxy-[1,1’-biphenyl]-3-amine is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C13H12FNO |
|---|---|
Poids moléculaire |
217.24 g/mol |
Nom IUPAC |
5-(4-fluorophenyl)-2-methoxyaniline |
InChI |
InChI=1S/C13H12FNO/c1-16-13-7-4-10(8-12(13)15)9-2-5-11(14)6-3-9/h2-8H,15H2,1H3 |
Clé InChI |
SNPHISDVXJIYOM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















